5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride
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Overview
Description
5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the nucleophilic addition reaction of a thiazole derivative with a tetrahydropyran moiety. The reaction conditions often include the use of a catalytic amount of sodium hydroxide in acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to DNA and interact with enzymes, leading to the inhibition of specific biochemical pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar compounds to 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride include other thiazole derivatives such as:
Niridazole: Used as a schistosomicide and for treating periodontitis.
Abafungin: An antifungal medication used topically to treat skin infections.
What sets this compound apart is its unique combination of the tetrahydropyran moiety with the thiazole ring, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(oxan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c10-9-11-5-8(13-9)4-7-2-1-3-12-6-7;/h5,7H,1-4,6H2,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFBENGDRUUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC2=CN=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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